molecular formula C10H10FN3O B13658902 (2-Fluorophenyl)(5-methyl-1,2,4-oxadiazol-3-yl)methanamine

(2-Fluorophenyl)(5-methyl-1,2,4-oxadiazol-3-yl)methanamine

Cat. No.: B13658902
M. Wt: 207.20 g/mol
InChI Key: AGVCUJHDNMDSGD-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Fluorophenyl)(5-methyl-1,2,4-oxadiazol-3-yl)methanamine typically involves the cyclization of appropriate precursors. One common method involves the reaction of 2-fluorobenzoyl chloride with 3-methylbenzonitrile in the presence of a base such as potassium carbonate in dimethyl sulfoxide (DMSO) at room temperature . The reaction proceeds through acylation and cyclization steps to form the oxadiazole ring.

Industrial Production Methods

Industrial production methods for this compound are not widely documented, but they likely follow similar synthetic routes as those used in laboratory settings. The scalability of these methods would depend on the availability of starting materials and the optimization of reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

(2-Fluorophenyl)(5-methyl-1,2,4-oxadiazol-3-yl)methanamine can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups onto the phenyl ring .

Scientific Research Applications

Chemistry

In chemistry, (2-Fluorophenyl)(5-methyl-1,2,4-oxadiazol-3-yl)methanamine is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds .

Biology

In biological research, this compound is studied for its potential biological activities, including antimicrobial and anticancer properties. The oxadiazole ring is known to interact with various biological targets, making it a valuable scaffold for drug discovery .

Medicine

In medicine, derivatives of this compound are investigated for their therapeutic potential. The presence of the fluorine atom and the oxadiazole ring enhances the compound’s stability and bioavailability, making it a promising candidate for drug development .

Industry

In industry, this compound is used in the production of advanced materials, including polymers and coatings. Its chemical properties contribute to the development of materials with improved performance and durability .

Mechanism of Action

The mechanism of action of (2-Fluorophenyl)(5-methyl-1,2,4-oxadiazol-3-yl)methanamine involves its interaction with specific molecular targets and pathways. The oxadiazole ring can form hydrogen bonds and other interactions with biological molecules, leading to various biological effects. The fluorine atom enhances the compound’s ability to penetrate cell membranes and reach intracellular targets .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(2-Fluorophenyl)(5-methyl-1,2,4-oxadiazol-3-yl)methanamine is unique due to the presence of both the fluorine atom and the oxadiazole ring. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

Molecular Formula

C10H10FN3O

Molecular Weight

207.20 g/mol

IUPAC Name

(2-fluorophenyl)-(5-methyl-1,2,4-oxadiazol-3-yl)methanamine

InChI

InChI=1S/C10H10FN3O/c1-6-13-10(14-15-6)9(12)7-4-2-3-5-8(7)11/h2-5,9H,12H2,1H3

InChI Key

AGVCUJHDNMDSGD-UHFFFAOYSA-N

Canonical SMILES

CC1=NC(=NO1)C(C2=CC=CC=C2F)N

Origin of Product

United States

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